N'-[(1Z)-1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene](tert-butoxy)carbohydrazide
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Overview
Description
N'-[(1Z)-1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene](tert-butoxy)carbohydrazide is a useful research compound. Its molecular formula is C15H17F6N3O2 and its molecular weight is 385.30 g/mol. The purity is usually 95%.
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Scientific Research Applications
Versatile Aminoacetamide Electrophore Reagent
Acetamide, a derivative similar to the requested compound, has been synthesized for use in trace organic analysis, demonstrating its utility in detecting oxidative sugar damage to DNA. This highlights its potential in analytical chemistry and molecular diagnostics (Lu & Giese, 2000).
Insecticidal Activity of Analogous Compounds
Research on benzoheterocyclic analogues of similar compounds has shown significant insecticidal activity, suggesting the potential of the requested compound in pest management and agricultural applications (Sawada et al., 2003).
Implications in Peptide Synthesis
Studies involving N-alkoxycarbonylamino acids and their reactions in peptide synthesis suggest that compounds like the one could be significant in the synthesis of peptides and proteins, impacting areas like drug development and biochemical research (Benoiton & Chen, 1981).
Synthesis of N-Fused Heterocyclic Compounds
The compound has been utilized in the efficient synthesis of N-fused heterocyclic compounds, indicating its relevance in organic chemistry and material science for the development of novel molecules (Hosseini & Bayat, 2019).
Novel Mode of Isomerization and Cyclization
Research into the synthesis of 2-(trifluoromethyl)quinolines from anilines using related compounds has demonstrated a new mode of isomerization and cyclization, which could be critical in the development of new synthetic methodologies in organic chemistry (Keller & Schlosser, 1996).
Synthesis of Functionalized Amino Acid Derivatives
The compound has been used in the synthesis of functionalized amino acid derivatives, indicating its potential in the development of new pharmacophores for anticancer agents. This aligns with its applications in medicinal chemistry and drug development (Kumar et al., 2009).
Preparation of Guanidines
The compound's derivatives have been used in the preparation of guanidines, a process important in various chemical syntheses, demonstrating its versatility in organic synthesis (Kim & Qian, 1993).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for N'-[(1Z)-1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene](tert-butoxy)carbohydrazide involves the reaction of tert-butyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate with hydrazine hydrate to form tert-butyl 2-(3,5-bis(trifluoromethyl)phenyl)acetohydrazide, which is then reacted with 2-bromo-1-phenylethanone to form N'-[(1Z)-1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]acetohydrazide. This compound is then reacted with tert-butyl chloroformate and tert-butanol to form N'-[(1Z)-1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene](tert-butoxy)carbohydrazide.", "Starting Materials": [ "tert-butyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate", "hydrazine hydrate", "2-bromo-1-phenylethanone", "tert-butyl chloroformate", "tert-butanol" ], "Reaction": [ "Reaction 1: tert-butyl 2-(3,5-bis(trifluoromethyl)phenyl)acetate + hydrazine hydrate → tert-butyl 2-(3,5-bis(trifluoromethyl)phenyl)acetohydrazide", "Reaction 2: tert-butyl 2-(3,5-bis(trifluoromethyl)phenyl)acetohydrazide + 2-bromo-1-phenylethanone → N'-[(1Z)-1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]acetohydrazide", "Reaction 3: N'-[(1Z)-1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]acetohydrazide + tert-butyl chloroformate + tert-butanol → N'-[(1Z)-1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene](tert-butoxy)carbohydrazide" ] } | |
CAS No. |
1053656-14-6 |
Molecular Formula |
C15H17F6N3O2 |
Molecular Weight |
385.30 g/mol |
IUPAC Name |
tert-butyl N-[(E)-[1-amino-2-[3,5-bis(trifluoromethyl)phenyl]ethylidene]amino]carbamate |
InChI |
InChI=1S/C15H17F6N3O2/c1-13(2,3)26-12(25)24-23-11(22)6-8-4-9(14(16,17)18)7-10(5-8)15(19,20)21/h4-5,7H,6H2,1-3H3,(H2,22,23)(H,24,25) |
InChI Key |
BCYBMLDNOCQOAZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N/N=C(\CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)/N |
SMILES |
CC(C)(C)OC(=O)NN=C(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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